4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole
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Overview
Description
4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a dimethyl group and a phenylmethyl group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(2-methylpropyl)benzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole derivatives.
Scientific Research Applications
4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazole
- 4,4-Dimethyl-2-{[4-(1-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole
Uniqueness
4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
41603-85-4 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4,4-dimethyl-2-[[4-(2-methylpropyl)phenyl]methyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C16H23NO/c1-12(2)9-13-5-7-14(8-6-13)10-15-17-16(3,4)11-18-15/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
HBVUKCGKLQENSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC2=NC(CO2)(C)C |
Origin of Product |
United States |
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